molecular formula C11H10N2O2 B420597 2,6-Dimethyl-5-nitroquinoline CAS No. 312913-60-3

2,6-Dimethyl-5-nitroquinoline

Cat. No. B420597
CAS RN: 312913-60-3
M. Wt: 202.21g/mol
InChI Key: ZWAMWICAXFZCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dimethyl-5-nitroquinoline” is a chemical compound with the molecular formula C11H10N2O2 . It is a type of quinoline, which is a class of compounds that have wide applications in medicinal and industrial chemistry .


Synthesis Analysis

The synthesis of quinolines, including “2,6-Dimethyl-5-nitroquinoline”, often involves α,β-unsaturated aldehydes as versatile building blocks . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of “2,6-Dimethyl-5-nitroquinoline” has been characterized by several techniques, including MS, HRMS, FTIR, GC-MS, electronic absorption spectroscopy, and multinuclear NMR . The structures of related compounds, such as 4-chloro-8-nitroquinoline and 8-(tert-butyl)-2-methyl-5-nitroquinoline, have been determined by single-crystal X-ray diffraction measurements .


Chemical Reactions Analysis

Quinolines, including “2,6-Dimethyl-5-nitroquinoline”, can undergo various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . These methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dimethyl-5-nitroquinoline” include its molecular formula C11H10N2O2 . More detailed properties like melting point, boiling point, density, and toxicity information can be found on chemical databases .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Benzazepine and Pyridazepine Derivatives : Research demonstrated the reaction of nitroquinolines, including 5-nitroquinolines, with dimethyl phosphite and amines to synthesize benzazepine or pyridazepine derivatives. These reactions highlight the utility of nitroquinolines in forming structurally diverse compounds (Danikiewicz & Mąkosza, 1991).
  • Formation of Pyrroloquinolines : A study detailed the conversion of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitroquinolines, followed by further transformations to create pyrroloquinolines. This process underscores the role of nitroquinolines in complex organic syntheses (Roberts, Joule, Bros & Álvarez, 1997).

Bioreductive Drugs and Cytotoxicity

  • Hypoxia-Selective Cytotoxins : Nitroquinolines, including 5-nitroquinolines, were studied as hypoxia-selective cytotoxins, indicating their potential in targeted cancer therapy. These compounds exhibited selective toxicity under hypoxic conditions, relevant in tumor environments (Denny, Atwell, Roberts, Anderson, Boyd, Lock & Wilson, 1992).

Chemical Reactions and Mechanisms

  • Aromatic Nucleophilic Substitution Reactions : Studies on 6-nitroquinoline revealed its reaction with potassium cyanide and nitroalkanes, leading to products like pyridoquinazolinones. This finding expands the understanding of aromatic nucleophilic substitution mechanisms involving nitroquinolines (Halama & Macháček, 1999).

Synthesis of Platinum Complexes

  • Anticancer Activity of Platinum Complexes : Research on platinum(II) complexes with 5-nitroquinoline demonstrated potent anticancer activity. These findings suggest applications in developing new anticancer drugs (Živković, Kljun, Ilic-Tomic, Pavic, Veselinović, Manojlović, Nikodinović-Runić & Turel, 2018).

Additional Research Applications

  • Preparation of Amines and Derivatives : The synthesis of amines through reactions with nitroquinolines, including nitration and reduction processes, plays a significant role in organic chemistry and pharmaceutical development (Tomioka, Ohkubo & Yamazaki, 1985).

Future Directions

The future directions of “2,6-Dimethyl-5-nitroquinoline” research could involve the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods . Additionally, the exploration of its potential biological and pharmaceutical activities could be a promising direction .

properties

IUPAC Name

2,6-dimethyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-3-6-10-9(11(7)13(14)15)5-4-8(2)12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAMWICAXFZCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-5-nitroquinoline

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3 g (19.08 mmol) of 2,6-dimethylquinoline is introduced into 15 ml of concentrated sulfuric acid at 10° C. After one-half hour, a solution of 2.03 g of potassium nitrate in 11.4 concentrated sulfuric acid is added in drops, specifically so that the temperature remains between 5° and 15° C. The batch is stirred for one more hour and then poured onto ice water. It is made ammonia-alkaline, and the deposited precipitate is suctioned off. After washing with water, the crude product is dissolved in ethyl acetate and shaken from water. The organic phase is treated as usual. After the solvent is spun off, 3.69 g (95.6%) of the desired compound remains, which is used in the reduction without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-6-methyl-5-nitro-quinoline (350 mg, 1.57 mmol) in dioxane (6.7 mL) and water (0.7 mL) were added K2CO3 (652 mg, 4.72 mmol), trimethylboroxine (0.22 mL, 1.57 mmol) and PdCl2(dppf) (129 mg, 0.157 mmol) under Ar. The mixture was heated at 105° C. overnight, then cooled and the resulting solid was collected by filtration, washed with ethyl acetate, and dried. Purification by flash column (hexane/ethyl acetate gradient) gave 2,6-dimethyl-5-nitro-quinoline (195 mg, 61%).
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
129 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-5-nitroquinoline
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-5-nitroquinoline
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-5-nitroquinoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-5-nitroquinoline
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-5-nitroquinoline
Reactant of Route 6
2,6-Dimethyl-5-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.